N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide
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Overview
Description
N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a methoxyadamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the chlorinated phenyl group: This step involves the reaction of the intermediate with 3-chloro-4-methylaniline.
Attachment of the methoxyadamantane moiety: This is done through a nucleophilic substitution reaction, where the adamantane derivative is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Possible use in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
N1-(3-chloro-4-methylphenyl)-N2-(adamantan-2-yl)oxalamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
N1-(4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide: Lacks the chlorine atom, potentially altering its chemical behavior and applications.
Uniqueness
N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is unique due to the presence of both the chlorinated phenyl group and the methoxyadamantane moiety. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3/c1-12-3-4-17(10-18(12)22)24-20(26)19(25)23-11-21(27-2)15-6-13-5-14(8-15)9-16(21)7-13/h3-4,10,13-16H,5-9,11H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPBOTSFMJFCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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